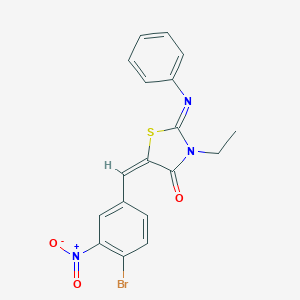![molecular formula C28H23BrN4O2S B297665 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide](/img/structure/B297665.png)
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiazolidine derivative that contains a bromoindole moiety and an acetamide functional group. The unique structure of this compound has attracted attention from researchers who are interested in exploring its potential applications in various fields of research.
作用机制
The mechanism of action of 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide involves the inhibition of the enzyme topoisomerase II. This enzyme is involved in the regulation of DNA replication and transcription, and its inhibition can lead to the induction of apoptosis in cancer cells. The bromoindole moiety of this compound is believed to be responsible for its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide exhibits a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has been shown to exhibit anti-inflammatory activity and to inhibit the growth of certain bacteria. The exact mechanisms underlying these effects are not fully understood and require further investigation.
实验室实验的优点和局限性
One advantage of using 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful tool for studying the mechanisms of cell death and for developing new anticancer therapies. However, one limitation of this compound is its cytotoxicity, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide. One area of interest is the development of new anticancer therapies based on this compound. Researchers could also explore the potential of this compound as an anti-inflammatory agent or as an inhibitor of bacterial growth. Further studies are needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound and to identify any potential side effects or limitations for its use in scientific research.
合成方法
The synthesis of 2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide involves the reaction of 5-bromoindole-3-acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting thiazolidine intermediate is then reacted with benzyl bromide and benzyl isothiocyanate to yield the final product. The synthesis of this compound has been reported in the literature and can be carried out using standard organic chemistry techniques.
科学研究应用
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells.
属性
产品名称 |
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide |
|---|---|
分子式 |
C28H23BrN4O2S |
分子量 |
559.5 g/mol |
IUPAC 名称 |
2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide |
InChI |
InChI=1S/C28H23BrN4O2S/c29-22-11-12-24-23(14-22)21(17-32(24)18-26(30)34)13-25-27(35)33(16-20-9-5-2-6-10-20)28(36-25)31-15-19-7-3-1-4-8-19/h1-14,17H,15-16,18H2,(H2,30,34)/b25-13-,31-28? |
InChI 键 |
VKQAGSIFFMPLAK-FHFGXHJCSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)/S2)CC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)S2)CC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)S2)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)